trisodium;benzene-1,3,5-trisulfonate
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Overview
Description
trisodium;benzene-1,3,5-trisulfonate is a chemical compound with the molecular formula C6H3Na3O9S3. It is characterized by three sulfonic acid groups attached to a benzene ring, each neutralized by a sodium ion. This compound is known for its use as a dye intermediate and corrosion inhibitor .
Synthetic Routes and Reaction Conditions:
Sulfonation of Benzene: The synthesis of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) typically begins with the sulfonation of benzene. Benzene is treated with sulfur trioxide or oleum under controlled conditions to introduce sulfonic acid groups at the 1, 3, and 5 positions on the benzene ring.
Neutralization: The resulting 1,3,5-benzenetrisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The process involves:
Continuous Sulfonation: Using continuous reactors to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: trisodium;benzene-1,3,5-trisulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for redox reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of 1,3,5-benzenetrisulfonic acid can be formed.
Oxidation/Reduction Products: These reactions may lead to changes in the oxidation state of the sulfur atoms.
Scientific Research Applications
trisodium;benzene-1,3,5-trisulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) depends on its application:
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Dye Intermediate:
Comparison with Similar Compounds
1,3-Benzenedisulfonic Acid, Disodium Salt: Contains two sulfonic acid groups and is used in similar applications but with different reactivity and properties.
1,5-Naphthalenedisulfonic Acid: Another sulfonated aromatic compound with distinct structural and functional characteristics.
Uniqueness: trisodium;benzene-1,3,5-trisulfonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to compounds with fewer sulfonic acid groups .
Properties
CAS No. |
43052-65-9 |
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Molecular Formula |
C6H3Na3O9S3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
trisodium;benzene-1,3,5-trisulfonate |
InChI |
InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
NUUFGLOPUMQYIX-UHFFFAOYSA-K |
SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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